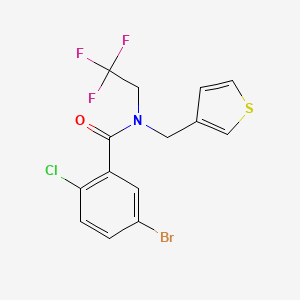

5-bromo-2-chloro-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide

Description

Properties

IUPAC Name |

5-bromo-2-chloro-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrClF3NOS/c15-10-1-2-12(16)11(5-10)13(21)20(8-14(17,18)19)6-9-3-4-22-7-9/h1-5,7H,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODXEKFPRYXPCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)N(CC2=CSC=C2)CC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrClF3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide typically involves multi-step organic reactions. A common approach might include:

Halogenation: Introduction of bromine and chlorine atoms to the benzene ring.

Amidation: Formation of the benzamide core by reacting an appropriate amine with a carboxylic acid derivative.

Substitution: Introduction of the thiophene and trifluoroethyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

Reduction: Reduction reactions could target the carbonyl group in the benzamide.

Substitution: The halogen atoms (bromine and chlorine) on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups to the benzene ring.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding.

Medicine

If the compound shows promising biological activity, it could be developed into a drug candidate for treating various diseases.

Industry

In industry, it might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The trifluoroethyl group could enhance binding affinity through hydrophobic interactions, while the thiophene ring might participate in π-π stacking interactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Research Findings and Implications

Role of Halogen Substituents

Bromo and chloro groups are critical for:

Fluorine’s Impact on Drug Design

Biological Activity

5-Bromo-2-chloro-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.

Chemical Structure and Properties

The molecular formula of 5-bromo-2-chloro-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide is , with a molecular weight of 388.7 g/mol. The compound features a benzamide core with bromine and chlorine substitutions, alongside thiophene and trifluoroethyl groups. These modifications are believed to influence its biological properties significantly.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₀BrClF₃NOS |

| Molecular Weight | 388.7 g/mol |

| IUPAC Name | 5-bromo-2-chloro-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide |

| CAS Number | 1235304-90-1 |

The mechanism of action for this compound involves its interaction with specific biological targets. Preliminary studies suggest that it may inhibit certain enzymes associated with inflammation and cancer cell proliferation. The presence of halogen atoms (bromine and chlorine) along with the thiophene and trifluoroethyl groups enhances its reactivity and potential interactions with biological macromolecules.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 5-bromo-2-chloro-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide exhibit significant antimicrobial activity. For instance, related benzamide derivatives have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The structural features of the compound may contribute to its ability to penetrate bacterial membranes or inhibit vital metabolic pathways.

Anticancer Activity

Research has demonstrated that benzamide derivatives can act as inhibitors of tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. In vitro assays have shown that compounds with similar structures possess cytotoxic effects against several cancer cell lines. This suggests that 5-bromo-2-chloro-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide may also exhibit anticancer properties.

Case Studies

-

Study on Antimicrobial Activity

- Objective: Evaluate the antimicrobial efficacy of thiophene-substituted benzamides.

- Findings: Compounds demonstrated significant activity against Gram-positive and Gram-negative bacteria.

- Conclusion: The introduction of thiophene moieties enhances antimicrobial properties.

-

Study on Anticancer Effects

- Objective: Assess the cytotoxic effects of benzamide derivatives on cancer cells.

- Findings: Notable reduction in cell viability in multiple cancer cell lines treated with benzamide derivatives.

- Conclusion: Suggests potential for development as anticancer agents.

Q & A

Q. Methodological Answer :

- 1H NMR : Expect signals for the thiophene protons (δ 6.8–7.4 ppm), trifluoroethyl CF3 group (singlet, δ 3.5–4.0 ppm), and aromatic protons from the benzamide (δ 7.2–8.1 ppm). Splitting patterns confirm N-alkylation .

- ESI-MS : Look for [M+H]+ peaks matching the molecular weight (C15H11BrClF3NO2S: ~442 g/mol). Isotopic patterns for Br/Cl aid validation .

Basic: What in vitro assays are suitable for initial biological screening?

Q. Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/NADH cofactors. IC50 values are calculated via dose-response curves .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa or HepG2) at 1–100 µM concentrations. Include positive controls (e.g., doxorubicin) .

Note : Solubility in DMSO (≤0.1% final concentration) must be verified to avoid false negatives .

Advanced: How do substituents (Br, Cl, CF3) influence pharmacological activity?

Q. Methodological Answer :

- Halogens (Br/Cl) : Enhance lipophilicity (logP ↑) and target binding via halogen bonding. Bromine’s size may improve selectivity in hydrophobic pockets .

- CF3 Group : Increases metabolic stability and electron-withdrawing effects, modulating pKa of adjacent groups. Compare analogs with CH3 or H substituents .

Validation : SAR studies via methyl scanning or isosteric replacement (e.g., CF3 → OCF3) .

Advanced: How to resolve contradictions in biological activity data across studies?

Q. Methodological Answer :

- Assay Conditions : Variability in buffer pH, serum proteins, or incubation time alters compound stability. Standardize protocols (e.g., RPMI vs. DMEM media) .

- Metabolite Interference : Use LC-MS to identify degradation products (e.g., dehalogenation).

- Target Orthogonality : Confirm off-target effects via CRISPR knockout or siRNA silencing .

Advanced: What computational methods predict synthetic feasibility and reactivity?

Q. Methodological Answer :

- Retrosynthesis Tools : AI platforms (e.g., Pistachio, Reaxys) prioritize routes based on precursor availability and reaction yields .

- DFT Calculations : Optimize transition states for amide coupling or SN2 reactions. B3LYP/6-31G* models predict activation energies .

Case Study : Predict competing side reactions (e.g., trifluoroethyl group hydrolysis) using pKa simulations .

Advanced: How to design in vivo studies for pharmacokinetic profiling?

Q. Methodological Answer :

- Dosing : Administer orally (10–50 mg/kg) or intravenously (5 mg/kg) in rodent models. Use LC-MS/MS to measure plasma/tissue concentrations .

- Metabolite ID : Collect bile/urine for UPLC-QTOF analysis. Phase I metabolites (oxidation, dehalogenation) are common .

Challenge : Address low bioavailability via prodrug strategies (e.g., esterification of benzamide) .

Advanced: What crystallographic techniques confirm molecular conformation?

Q. Methodological Answer :

- Single-Crystal X-ray : Grow crystals via vapor diffusion (ethanol/water). Resolve structure to <1.0 Å resolution. Analyze dihedral angles between thiophene and benzamide planes .

- Key Parameters : Hydrogen bonding (N–H···O=C) and π-π stacking (thiophene-benzene) stabilize the conformation .

Advanced: How to mitigate hazards during synthesis (e.g., bromo/chloro intermediates)?

Q. Methodological Answer :

- Engineering Controls : Use Schlenk lines for air-sensitive steps (e.g., trifluoroethyl amine handling).

- Waste Management : Quench halogenated byproducts with Na2S2O3 to reduce toxicity .

Safety Protocols : Follow NFPA codes for flammables (DMF, THF) and corrosive reagents (POCl3) .

Advanced: What strategies optimize yield in large-scale synthesis?

Q. Methodological Answer :

- Flow Chemistry : Continuous amide coupling reduces reaction time (30 min vs. 12 hrs batch).

- Catalyst Screening : Pd(OAc)2/Xantphos for Ullmann-type couplings improves bromo-aryl bond formation .

Scale-Up Challenge : Control exotherms during trifluoroethylation using jacketed reactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.